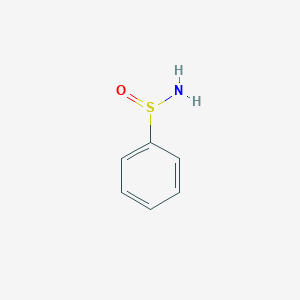

Benzenesulfinamide

Description

Structure

3D Structure

Properties

IUPAC Name |

benzenesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NOS/c7-9(8)6-4-2-1-3-5-6/h1-5H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJCPEOFEBREKQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40461151 | |

| Record name | Benzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16066-31-2 | |

| Record name | Benzenesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40461151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | benzenesulfinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Historical Trajectories and Modern Relevance of Sulfonamide Chemistry

The journey of sulfonamide chemistry began in the early 20th century, not in medicine, but in the dye industry. huvepharma.com In 1932, a team at Bayer AG, then part of IG Farben, was investigating coal-tar dyes for potential antimicrobial properties. wikipedia.org This research led to the discovery of a red dye, Prontosil, which showed remarkable antibacterial effects in mice. huvepharma.comwikipedia.org French researchers at the Pasteur Institute later discovered that Prontosil was a prodrug, metabolizing in the body to the active, colorless compound sulfanilamide (B372717). wikipedia.org This discovery of the first broadly effective systemic antibacterials, known as sulfa drugs, marked a revolutionary moment in medicine, preceding the era of penicillin. huvepharma.comwikipedia.org

The initial success of sulfanilamide spurred a wave of research, leading to the synthesis of thousands of sulfonamide derivatives with improved efficacy and reduced toxicity. wikipedia.org Compounds like sulfapyridine, sulfacetamide, and sulfathiazole (B1682510) were developed to combat a range of bacterial infections, including pneumonia and urinary tract infections. openaccesspub.org During World War II, sulfa drugs were widely used to treat wound infections in soldiers. researchgate.net The mechanism of action of these antibacterial sulfonamides was found to be the competitive inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. wikipedia.org Since humans obtain folic acid from their diet, these drugs are selectively toxic to bacteria. researchgate.net

While the advent of penicillin and other antibiotics led to a decline in the use of sulfonamides for systemic bacterial infections, they remain relevant in treating conditions like acne and urinary tract infections. wikipedia.org Furthermore, the sulfonamide functional group has found a vast array of applications beyond its antibacterial origins. It is a key component in various classes of drugs, including diuretics (e.g., thiazides), anticonvulsants, and anti-inflammatory agents. wikipedia.orgresearchgate.net In modern drug discovery, the sulfonamide scaffold is recognized for its ability to confer a range of pharmacological activities, including anticancer, antiviral, and antidiabetic properties. ajchem-b.comajchem-b.com Its significance extends to materials science and synthetic chemistry, where benzenesulfonamide (B165840) derivatives serve as versatile building blocks and intermediates. scbt.comthieme-connect.com

The Role of Benzenesulfonamide As a Fundamental Structural Motif in Advanced Synthesis and Medicinal Chemistry

The benzenesulfonamide (B165840) scaffold is a privileged structure in medicinal chemistry and advanced organic synthesis due to its unique chemical properties. researchgate.netekb.eg The sulfonamide group is a strong electron-withdrawing group, is stable to hydrolysis, and can act as a hydrogen bond donor and acceptor. thieme-connect.com These characteristics allow for a wide range of chemical modifications and interactions with biological targets. ekb.eg

In advanced synthesis, benzenesulfonamide and its derivatives are valuable building blocks. scbt.com For instance, 4-fluorobenzenesulfonamide (B1215347) can be functionalized through nucleophilic substitution to create various derivatives, including potential antitumor agents. ossila.com The development of new synthetic methods, such as those involving copper and visible-light-induced reactions, has further expanded the ability to create structurally diverse benzenesulfonamide compounds under mild conditions. mdpi.com Traditional methods often rely on the reaction of an arylsulfonyl chloride with an amine, but newer techniques utilize starting materials like nitroarenes to avoid potentially genotoxic impurities. mdpi.com

In medicinal chemistry, the benzenesulfonamide motif is a cornerstone for the design of a multitude of therapeutic agents. ajchem-b.comnih.gov Its structural similarity to p-aminobenzoic acid (PABA) is the basis for its antibacterial activity, as it interferes with folate synthesis in bacteria. researchgate.net Beyond this, benzenesulfonamide derivatives have been extensively developed as inhibitors of various enzymes. A prominent example is their role as carbonic anhydrase inhibitors, which have applications in treating glaucoma, and more recently, as anticancer agents by targeting tumor-associated carbonic anhydrase isoforms like CA IX and CA XII. rsc.orgtandfonline.commdpi.comresearchgate.netacs.orgjocms.orgacs.org

The versatility of the benzenesulfonamide scaffold is further demonstrated by its incorporation into drugs targeting a wide range of diseases. nih.gov This includes antiviral agents, kinase inhibitors for cancer therapy, and anti-inflammatory drugs. nih.govnih.govacs.org The ability to hybridize the benzenesulfonamide moiety with other pharmacologically active scaffolds, such as quinazolinone or pyrimidine (B1678525), has led to the development of novel compounds with enhanced antimicrobial and anticancer activities. dovepress.commdpi.comtandfonline.com

Table 1: Examples of Benzenesulfonamide Derivatives and Their Applications in Medicinal Chemistry

| Compound Class/Derivative | Therapeutic Target/Application | Research Findings |

|---|---|---|

| Carbonic Anhydrase Inhibitors | Glaucoma, Cancer | Derivatives have been designed to selectively inhibit tumor-associated carbonic anhydrase isoforms IX and XII. rsc.orgtandfonline.commdpi.comresearchgate.netacs.orgjocms.orgacs.org |

| Antimicrobial Agents | Bacterial Infections | Hybrid molecules combining benzenesulfonamide with scaffolds like quinazolinone or pyrimidine show potent activity against various bacterial strains, including resistant ones. dovepress.commdpi.comtandfonline.com |

| Kinase Inhibitors | Cancer | Benzenesulfonamide analogs have been identified as inhibitors of kinases like TrkA and ZAK, showing potential in treating glioblastoma and cardiac hypertrophy. nih.govacs.org |

| Antiviral Agents | Influenza | Derivatives have been developed as potent inhibitors of the influenza virus hemagglutinin, preventing viral fusion with host cells. nih.gov |

| TRPV4 Antagonists | Acute Lung Injury | Analogues of RN-9893 have shown increased inhibitory potency against the TRPV4 channel, suggesting their potential for treating acute lung injury. nih.gov |

Contemporary Research Paradigms and Future Directions in Benzenesulfonamide Investigations

Strategies for the Direct Construction of Benzenesulfonamide Functionality

The direct formation of the S(O)2–N bond is a fundamental transformation in the synthesis of benzenesulfonamides. mdpi.com Traditional and modern approaches have been developed to achieve this, starting from readily available precursors like arylsulfonyl halides, arylsulfinates, and thiophenols.

Amination Protocols for Arylsulfonyl Halides, Arylsulfinates, and Thiophenols

The classical approach to benzenesulfonamide synthesis involves the reaction of an arylsulfonyl chloride with a primary or secondary amine in the presence of a base. cbijournal.com This method is widely used due to the commercial availability of a diverse range of arylsulfonyl chlorides and amines. For instance, N-phenylbenzenesulfonamide can be synthesized with a 90% yield by reacting benzenesulfonyl chloride with aniline (B41778) using pyridine (B92270) as a base at room temperature. cbijournal.com Various other bases, such as triethylamine (B128534) (TEA), have also been employed, affording high yields. cbijournal.com

Aryl sulfonyl chlorides themselves can be prepared from the corresponding anilines through a Sandmeyer-type reaction, where an aniline is converted to a diazonium salt and subsequently reacted with sulfur dioxide in the presence of a copper catalyst. organic-chemistry.org This allows for a two-step synthesis of sulfonamides from anilines. nih.gov

The direct conversion of thiophenols to sulfonamides represents another important route. This typically involves an oxidative process to generate a reactive sulfonyl intermediate in situ, which then reacts with an amine. Methods using reagents like trichloroisocyanuric acid (TCCA) for the oxidative chlorination of thiols to sulfonyl chlorides, followed by reaction with amines in water, have been developed. researchgate.net Metal-free protocols for the synthesis of sulfonyl chlorides from thiols using nitric acid, hydrochloric acid, and oxygen have also been reported. researchgate.net Furthermore, a one-pot method for the synthesis of sulfonamides from thiols and disulfides in water has been established. researchgate.net

Sodium arylsulfinates are also valuable precursors for benzenesulfonamides. These reactions often involve an oxidative S-N coupling. For example, nitroarenes can be coupled with sodium arylsulfinates using a palladium on carbon (Pd/C) catalyst, where the arylsulfinate also acts as a reducing agent. thieme-connect.com

S(O)2–N Coupling Reactions in Benzenesulfonamide Synthesis

Modern synthetic chemistry has seen the development of novel S(O)2–N coupling reactions that offer alternatives to traditional methods, often with improved efficiency and milder reaction conditions. A notable example is the dual copper and visible-light-catalyzed coupling of phenylsulfinic acid derivatives with aryl azides. nih.govmdpi.comresearchgate.net This method proceeds under redox-neutral conditions and is mechanistically distinct from nucleophilic substitution reactions. mdpi.comresearchgate.net The reaction utilizes visible light to generate a triplet nitrene from the aryl azide (B81097), which then couples with a sulfonyl radical generated in situ. nih.govresearchgate.net

Another innovative approach involves the electrochemical synthesis of benzenesulfonamide derivatives. researchgate.netresearcher.life For instance, the reductive controlled potential electrolysis of dinitrobenzene in the presence of arylsulfinic acids can produce N-hydroxy-N-(4-nitrophenyl)benzenesulfonamide derivatives or N-(4-amino-3-(phenylsulfonyl)phenyl) benzenesulfonamide derivatives by adjusting the applied potential. researchgate.net This electrochemical method offers a tunable and green alternative for synthesizing complex sulfonamides. researchgate.net

Green Chemistry Approaches in Sulfonamide Synthesis

In line with the principles of green chemistry, several environmentally benign methods for sulfonamide synthesis have been developed. These approaches often utilize safer solvents, catalysts, and reaction conditions.

One such approach is the use of water as a solvent. The chemical reaction of 4-nitroso-N,N-dimethylaniline with arylsulfinic acids in water at a specific pH has been shown to produce N-arylsulfonyl-3-arylsulfonyl derivatives in good yields. rsc.org Furthermore, electrochemical synthesis carried out in aqueous ethanol (B145695) is considered a green method as it uses electrons as clean reagents and often employs environmentally friendly solvents. rsc.org

The use of magnetically retrievable nanocatalysts also aligns with green chemistry principles. scispace.com For example, a graphene-based magnetic nanohybrid (CoFe@rGO) has been used to catalyze the regioselective ring-opening of N-tosylaziridines with aryl amines under mild, solvent-free conditions to produce benzenesulfonamide derivatives. scispace.com This catalyst can be easily separated from the reaction mixture and reused. scispace.com

Microwave-assisted synthesis is another green technique that can accelerate reaction times and improve yields. A novel method has been developed for the synthesis of a new series of 4-((3-Formyl-4-hydroxyphenyl) diazenyl) -N-(4-methyloxazol-2-yl) benzenesulfonamide complexes with various metal salts using microwave irradiation. ekb.eg

Furthermore, the use of deep eutectic solvents (DES) as a green reaction medium has been explored for the copper-catalyzed reaction of nitro compounds, Na2S2O5, and triaryl bismuth to produce sulfonamides. thieme-connect.com This method boasts high atom economy and avoids the generation of toxic organic by-products. thieme-connect.com

Synthesis of N-Substituted Benzenesulfonamide Architectures

The functionalization of the nitrogen atom of the sulfonamide group is crucial for modulating the biological activity of these compounds. This subsection explores key methods for synthesizing N-substituted benzenesulfonamides.

N-Acylation of Primary Sulfonamides with Carboxylic Acid Derivatives

The N-acylation of primary sulfonamides is a common strategy to introduce a wide range of substituents. This can be achieved using various acylating agents, such as carboxylic acid chlorides and anhydrides. tandfonline.comresearchgate.net Bismuth(III) salts, like BiCl3 and Bi(OTf)3, have been shown to be efficient catalysts for this transformation, proceeding rapidly under both heterogeneous and solvent-free conditions to afford N-acylsulfonamides in good to excellent yields. tandfonline.comresearchgate.net The low toxicity of bismuth salts makes this a green and attractive method. tandfonline.com

Metal hydrogen sulfates, such as Al(HSO4)3 and Zr(HSO4)4, have also been employed as effective catalysts for the N-acylation of sulfonamides with carboxylic acid chlorides or anhydrides under mild, solvent-free conditions. researchgate.net This method is applicable to the synthesis of various bis-N-acylsulfonamides as well. researchgate.net

N-acylbenzotriazoles have also been utilized as efficient and neutral coupling reagents for the N-acylation of sulfonamides in the presence of a base like sodium hydride, producing N-acylsulfonamides in high yields. semanticscholar.org

A one-pot synthesis of N-acylsulfonamides has been developed, starting from primary arylamines, arylsulfonyl chlorides, and acyl chlorides under solvent-free conditions. scispace.com This method involves the in situ formation of the N-arylsulfonamide, which then reacts with the acyl chloride. scispace.com

The following table summarizes the yields of N-acylation of benzenesulfonamide with various anhydrides using BiCl3 as a catalyst.

| Entry | R in (RCO)2O | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | CH3 | 10 | 95 |

| 2 | C2H5 | 15 | 93 |

| 3 | n-C3H7 | 15 | 94 |

| 4 | i-C3H7 | 20 | 92 |

| 5 | Ph | 10 | 96 |

| 6 | 4-Me-Ph | 10 | 95 |

| 7 | 4-Cl-Ph | 25 | 90 |

| 8 | 4-NO2-Ph | 30 | 88 |

Data sourced from a study on BiCl3-catalyzed N-acylation. researchgate.net

Rearrangement-Based Syntheses (e.g., N-Fluoro-N-alkyl Benzenesulfonamide Rearrangement)

Rearrangement reactions offer unique pathways to synthesize functionalized benzenesulfonamides. A notable example is the rearrangement of N-fluoro-N-alkyl benzenesulfonamides. nih.govacs.org This reaction proceeds readily at 50 °C in formic acid, generating a variety of benzenesulfonamides and aldehydes or ketones simultaneously. nih.govacs.org The proposed mechanism involves a concerted 1,2-aryl migration with the departure of a fluoride (B91410) anion via an SN2 mechanism. nih.govacs.org This method is characterized by its mild reaction conditions, simple operation, and broad substrate scope. nih.gov

The synthesis of the starting N-fluoro-N-alkylsulfonamides can be achieved by treating N-alkylsulfonamides with dilute fluorine gas. beilstein-journals.org These N-F reagents have also been used as fluorinating agents for various nucleophiles. beilstein-journals.org

Another rearrangement involves sulfinyl hydroxylamines, which can undergo a rapid rearrangement to sulfonimidates, where an alkoxy group migrates from the nitrogen to the sulfur atom. rsc.org These unstable sulfonimidates can then transfer their alkyl group to various nucleophiles. rsc.org

Nucleophilic Ring Opening of Aziridines for Benzenesulfonamide Derivatization

The ring-opening of aziridines by sulfonamides serves as a powerful method for the synthesis of β-amino sulfonamides, which are valuable building blocks in organic synthesis. This reaction involves the nucleophilic attack of the sulfonamide nitrogen on one of the carbon atoms of the strained three-membered aziridine (B145994) ring, leading to its opening.

The process is typically catalyzed by Lewis acids, which activate the aziridine ring, making it more susceptible to nucleophilic attack. The sulfonamide, acting as the nucleophile, then attacks the activated aziridine, resulting in the formation of a 1,2-amino-sulfonamide derivative. The regioselectivity of the ring opening is influenced by both electronic and steric factors of the aziridine substituents.

Key research findings indicate:

Catalysis: Various Lewis acids can be employed to facilitate this transformation.

Products: The reaction provides a direct route to vicinal-diamine derivatives, where one of the amino groups is protected as a sulfonamide.

Applications: The resulting N-substituted benzenesulfonamides are precursors for a wide range of biologically active molecules and chiral auxiliaries.

Azo Coupling Reactions in the Synthesis of Benzenesulfonamide Analogues

Azo coupling is a cornerstone reaction for the synthesis of azo dyes, many of which incorporate the benzenesulfonamide moiety. numberanalytics.comorganic-chemistry.orgwikipedia.org This reaction is an electrophilic aromatic substitution where a diazonium salt acts as the electrophile and couples with an activated aromatic ring, such as a phenol (B47542) or an aniline derivative. numberanalytics.comwikipedia.org

The synthesis begins with the diazotization of an aromatic amine, like 4-aminobenzenesulfonamide (sulfanilamide), using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at low temperatures (0–5 °C) to form a highly reactive diazonium salt. numberanalytics.comuomustansiriyah.edu.iqacs.org This diazonium salt is then immediately reacted with a coupling partner. numberanalytics.com The pH of the reaction medium is crucial; it must be mildly acidic or neutral for the reaction to proceed efficiently. organic-chemistry.org The substitution typically occurs at the para-position of the coupling partner unless it is already occupied, in which case ortho-substitution is favored. wikipedia.org

This methodology has been used to synthesize a variety of benzenesulfonamide-containing azo dyes. For instance:

Coupling 4-sulfamoyl benzene (B151609) diazonium chloride with 2-hydroxy-5-methoxy-phenol in an alkaline medium produces a reddish-pink azo dye. uomustansiriyah.edu.iq

Reacting diazotized sulfamethoxazole (B1682508) with β-naphthol yields an orange-colored azo dye. aaru.edu.jo

Introducing benzenesulfonamide derivatives into a triazine ring system has been shown to improve the light-fastness of reactive azo dyes. rsc.org

| Diazonium Component | Coupling Component | Resulting Product | Yield (%) | Reference |

| Sulfamethoxazole | 4-Methoxyphenol | 4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide | 84 | uomustansiriyah.edu.iq |

| Sulfamethoxazole | β-Naphthol | 4-(2-Hydroxy-napHthalen-1-ylazo)-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide | 87 | aaru.edu.jo |

| 4-Aminobenzenesulfonamide | Salicylaldehyde | 4-((3-Formyl-4-hydroxyphenyl)diazenyl)benzenesulfonamide | - | acs.org |

Copper and Visible Light-Induced Azides and S(O)2–H Coupling Strategies

A novel and efficient method for constructing S(O)₂–N bonds involves the dual copper and visible-light-catalyzed coupling of sulfinic acids (or their salts) and azides. mdpi.comnih.gov This approach is mechanistically distinct from traditional nucleophilic substitution and offers a pathway to sulfonamides under mild, redox-neutral conditions. mdpi.com

The reaction is believed to proceed through a process where visible light induces the azide to generate a triplet nitrene intermediate. mdpi.com Simultaneously, copper catalyzes the formation of a sulfonyl radical from the sulfinic acid or its salt. mdpi.commdpi.com These two reactive intermediates, the triplet nitrene and the sulfonyl radical, then couple in situ to form the desired sulfonamide product. mdpi.com

Key aspects of this methodology include:

Mild Conditions: The reaction proceeds under gentle conditions, often at room temperature, making it compatible with a wide range of functional groups. mdpi.com

Green Chemistry: It utilizes visible light as a renewable energy source and avoids harsh reagents. mdpi.com

Divergent Reactivity: In some cases, the reactivity can be divergent. For example, copper-catalyzed reactions of sodium sulfinates with alkenes and azidotrimethylsilane (B126382) can lead to either β-azidosulfonates or azido (B1232118) fluoroalkylated products, depending on the nature of the sulfinate. acs.orgtandfonline.com

This strategy has been successfully applied to couple phenylsulfinic acid derivatives with aryl azides, yielding structurally diverse benzenesulfonamide derivatives in good yields. mdpi.comnih.gov

Alkylation Reactions (e.g., N-tert-Butyl Benzenesulfonamide Synthesis)

Alkylation of the nitrogen atom of benzenesulfonamide is a fundamental transformation for creating functionalized derivatives. A notable example is the synthesis of N-tert-butyl benzenesulfonamide.

One industrially viable method involves the direct alkylation of benzenesulfonamide with tert-butylating agents like tert-butyl acrylate (B77674) or tert-butyl alcohol. This reaction is catalyzed by Lewis acids such as hafnium tetrachloride (HfCl₄) or zirconium tetrachloride (ZrCl₄). google.com The catalyst enhances the nucleophilicity of the sulfonamide nitrogen, facilitating the transfer of the tert-butyl group. The reaction is typically carried out by heating the components under reflux in a solvent like toluene (B28343) or N-methylpyrrolidone. google.com

Alternative synthetic routes include:

Reacting benzenesulfonyl chloride with tert-butylamine (B42293). For example, 2-bromobenzenesulfonyl chloride reacts with tert-butylamine in chloroform (B151607) to yield 2-bromo-N-(tert-butyl)benzenesulfonamide in high yield (84%). prepchem.com

A method using a ternary catalyst system of ethyltriphenylphosphonium bromide-silver compound-porphyrin allows for the reaction of methyl tertiary butyl ether with benzenesulfonamide compounds, achieving high yields (e.g., 96.3% for N-tert-butylbenzenesulfonamide). google.com

Rhodium(I)-catalyzed C-H alkylation at the ortho-position of benzenesulfonamides using terminal alkenes has also been reported, proceeding through a bidentate chelating system. rsc.orgrsc.org

| Benzenesulfonamide Reactant | Alkylating Agent | Catalyst / Conditions | Product | Yield (%) | Reference |

| Benzenesulfonamide | tert-Butyl alcohol | Hafnium tetrachloride (HfCl₄) / Reflux | N-tert-Butylbenzenesulfonamide | - | google.com |

| 2-Bromobenzenesulfonyl chloride | tert-Butylamine | Chloroform / Room Temp | 2-Bromo-N-(tert-butyl)benzenesulfonamide | 84 | prepchem.com |

| Benzenesulfonamide | Methyl tertiary butyl ether | Ethyltriphenylphosphonium bromide-Ag-Porphyrin / 55 °C | N-tert-Butylbenzenesulfonamide | 96.3 | google.com |

Synthesis of Benzenesulfonamide Heterocyclic Conjugates

The conjugation of benzenesulfonamide with various heterocyclic rings is a prominent strategy in medicinal chemistry to develop agents with enhanced biological activities. The resulting hybrid molecules often exhibit potent and selective inhibitory properties against various enzymes.

Triazinyl-Substituted Benzenesulfonamide Conjugates

Benzenesulfonamide derivatives can be conjugated with a 1,3,5-triazine (B166579) core through nucleophilic substitution reactions on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The synthesis is typically a stepwise process where the chlorine atoms of the triazine ring are sequentially replaced.

The general synthetic strategy involves:

First Substitution: Reaction of cyanuric chloride with a benzenesulfonamide derivative, such as 4-aminobenzenesulfonamide or 4-aminomethyl-benzenesulfonamide. This step creates a dichlorotriazinyl-benzenesulfonamide precursor. mdpi.commdpi.com

Second and Third Substitutions: The remaining two chlorine atoms on the triazine ring are then substituted by reacting the precursor with other nucleophiles, frequently amino acids or their esters. mdpi.comnih.gov

Research has focused on optimizing these synthetic procedures to improve yields and adhere to green chemistry principles. mdpi.comnih.gov Key findings include:

Solvent and Base: Using an aqueous medium with sodium carbonate or sodium bicarbonate as the base can be highly effective, especially for conjugating amino acids. mdpi.comnih.govnih.gov This water-based approach often leads to higher yields (up to 96%), shorter reaction times, and easier product isolation compared to using organic solvents like DMF with organic bases. mdpi.comnih.gov

Reaction Conditions: A variety of conditions have been explored, including refluxing in water/Na₂CO₃, or using catalysts like triethylamine (TEA) or potassium fluoride (KF) in organic solvents such as THF or DMF. researchgate.netmdpi.com The choice of conditions often depends on the specific amino acid being conjugated. mdpi.com

Product Yields: Yields for these conjugates can range significantly, from around 20% to over 95%, depending on the optimized reaction conditions. mdpi.comresearchgate.net

These triazinyl-benzenesulfonamide conjugates have been extensively studied as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms, which are implicated in various diseases. mdpi.comnih.govresearchgate.net

1,3,4-Oxadiazole-Bearing Benzenesulfonamide Derivatives

The synthesis of benzenesulfonamide derivatives bearing a 1,3,4-oxadiazole (B1194373) ring typically involves a multi-step sequence starting from a carboxyl-functionalized benzenesulfonamide, such as 4-sulfamoylbenzoic acid. acs.org

A common synthetic pathway includes the following key steps:

Esterification and Hydrazinolysis: The starting carboxylic acid is first converted to its corresponding methyl or ethyl ester, which is then treated with hydrazine (B178648) hydrate (B1144303) to form the crucial acid hydrazide intermediate (e.g., 4-sulfamoylbenzoyl hydrazide). acs.orgtandfonline.com

Schiff Base Formation: The acid hydrazide is condensed with various substituted aldehydes to form Schiff base intermediates (hydrazones). acs.orgekb.eg

Oxadiazole Ring Formation (Cyclization): The 1,3,4-oxadiazole ring is then formed via cyclization of the intermediate. Several methods are employed for this step:

Oxidative Cyclization: Treatment of the Schiff base with an oxidizing agent like acetic anhydride (B1165640) can induce cyclization to form N-acetylated-2,5-disubstituted-1,3,4-oxadiazoline derivatives. acs.org

Reaction with Carbon Disulfide: The acid hydrazide can be reacted with carbon disulfide in the presence of a base like potassium hydroxide (B78521). This initially forms a dithiocarbamate (B8719985) salt, which then cyclizes to a 5-thioxo-1,3,4-oxadiazole derivative. tandfonline.com

Dehydrative Cyclization: Reacting the acid hydrazide with a carboxylic acid in the presence of a dehydrating agent like phosphorus oxychloride is another common method to form 2,5-disubstituted 1,3,4-oxadiazoles. researchgate.net

These synthetic strategies allow for the creation of a diverse library of 1,3,4-oxadiazole-benzenesulfonamide conjugates for biological evaluation. ekb.egajol.inforesearchgate.net

1,3,4-Thiadiazole (B1197879) Hybrids with Benzenesulfonamide Scaffolds

The integration of the 1,3,4-thiadiazole moiety into benzenesulfonamide structures has yielded hybrid molecules with significant therapeutic potential. The synthesis of these hybrids often involves multi-step reaction sequences.

One common strategy begins with the reaction of a key intermediate with thiosemicarbazide (B42300) to form a thiosemicarbazone derivative. researchgate.netrsc.org This intermediate then undergoes heterocyclization with various reagents like substituted α-haloketones or esters to construct the 1,3,4-thiadiazole ring fused with other heterocyclic systems, such as thiazoles. researchgate.netrsc.org For instance, 4-acetyl-2-amino-5-(4-sulfamoylphenyl)-1,3,4-thiadiazole can serve as a starting point, which is then elaborated through various reactions to produce a library of derivatives. researchgate.net

Another approach involves the cyclization of a hydrazine-1-carbodithioate intermediate with different hydrazonoyl chlorides to yield benzenesulfonamide-1,3,4-thiadiazole hybrids. rsc.org Additionally, novel series of benzene sulfonamide pyrazole (B372694) linked Current time information in Bangalore, IN.scispace.comresearchgate.net-triazolo[3,4-b] Current time information in Bangalore, IN.researchgate.netmdpi.comthiadiazole derivatives have been synthesized by reacting 4-(3-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)-5-(3-fluoro-4-methoxyphenyl)-1H-pyrazol-1-yl)benzenesulfonamide with various substituted carboxylic acids in the presence of phosphorus oxychloride. asianpubs.org

These synthetic efforts are driven by the biological significance of the resulting compounds. For example, certain benzenesulfonamide-1,3,4-thiadiazole hybrids have been designed and evaluated as potential inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in anticancer therapy. rsc.org Computational studies, including molecular docking and dynamics simulations, have been employed to understand the binding interactions of these hybrids with the target enzyme. rsc.org

1,2,3-Triazole-Substituted Benzenesulfonamides

The fusion of a 1,2,3-triazole ring with a benzenesulfonamide core is a prominent strategy in medicinal chemistry, largely facilitated by the advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.gov This reaction provides a highly efficient and reliable method for creating 1,4-disubstituted 1,2,3-triazoles. nih.gov

The general synthetic approach, often termed the "click-tail" approach, involves the reaction of an azide-functionalized benzenesulfonamide with a terminal alkyne, or vice versa. nih.govresearchgate.net For example, 4-azidobenzenesulfonamide (B1226647) is a common starting material that can be reacted with a variety of terminal alkynes to generate a diverse library of 1,2,3-triazole-substituted benzenesulfonamides. nih.gov The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate. researchgate.net

These methodologies have been used to synthesize extensive series of benzenesulfonamides incorporating phenyl-1,2,3-triazole moieties, sometimes with flexible linkers (e.g., ether, thioether, amide) to explore structure-activity relationships. nih.govacs.org The resulting compounds are frequently evaluated as inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes. nih.govnih.govacs.orgtandfonline.com Many of these derivatives have demonstrated potent, low-nanomolar inhibition against specific human CA isoforms such as hCA I, II, IV, and IX. nih.govacs.orgtandfonline.com

| Starting Materials | Reaction Type | Key Features | Target Application |

| 4-Azidobenzenesulfonamide, Terminal Alkynes | Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) | High efficiency, one-pot synthesis possible. nih.gov | Carbonic Anhydrase Inhibition. nih.govtandfonline.com |

| Substituted Phenyl Azides, Propargyl Amine Derivatives | Click-Tail Approach | Amide linker incorporation. nih.govresearchgate.net | Carbonic Anhydrase Inhibition. nih.gov |

Catalytic Systems in Benzenesulfonamide Synthesis

Modern synthetic chemistry has introduced a range of sophisticated catalytic systems to improve the efficiency, selectivity, and environmental footprint of benzenesulfonamide synthesis. These systems span from metal-free organocatalysis to advanced nanocatalysis.

Metal-Free Organocatalysis (e.g., Triarylmethyl Chlorides)

Metal-free organocatalysis presents an attractive alternative to traditional metal-based catalysts, avoiding issues of toxicity and cost. Triarylmethyl chlorides, such as trityl chloride (TrCl) and 4,4'-dimethoxytrityl chloride (DMTrCl), have emerged as effective organocatalysts for the synthesis of N-sulfonyl imines, which are key precursors to N-alkylsulfonamides. researchgate.netresearchgate.net

This method involves the condensation of sulfonamides with aldehydes or ketones. researchgate.net The triarylmethyl chloride activates the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack by the sulfonamide. A key advantage of this system is its ability to operate under neutral and mild conditions (e.g., 40 °C), making it suitable for substrates that are sensitive to acidic or basic environments. researchgate.netresearchgate.net The reaction proceeds efficiently in various aprotic solvents, with dichloromethane (B109758) often being a preferred choice. researchgate.net

Dual Catalysis Systems (e.g., Copper and Photoredox Catalysis)

Dual catalysis, which combines two distinct catalytic cycles to achieve a transformation not possible with either catalyst alone, has enabled novel routes to benzenesulfonamides. A notable example is the coupling of phenylsulfinic acid derivatives and aryl azides using a combination of copper and visible-light photoredox catalysis. researchgate.netmdpi.com

In this system, a photocatalyst, such as an iridium complex (e.g., Ir(ppy)3), absorbs visible light and becomes excited. researchgate.netmdpi.com This excited-state photocatalyst can activate the aryl azide to generate a triplet nitrene intermediate. researchgate.netmdpi.com Concurrently, a copper catalyst, with copper(I) cyanide (CuCN) being particularly effective, facilitates the coupling of this nitrene species with a sulfonyl radical generated from the phenylsulfinic acid. researchgate.netmdpi.com This dual catalytic approach allows for the construction of the S(O)2–N bond under mild, redox-neutral conditions, providing access to structurally diverse benzenesulfonamides with good yields. researchgate.netmdpi.comresearchgate.net This method is mechanistically distinct from traditional nucleophilic substitution pathways. researchgate.netmdpi.com

| Catalyst System | Reactants | Key Conditions | Product Type |

| Ir(ppy)3 (Photocatalyst) + CuCN (Copper Catalyst) | Phenylsulfinic acids, Aryl azides | Blue LEDs, CH3CN, Room Temperature | Benzenesulfonamides |

Silver-Catalyzed Transformations

Silver catalysts have proven versatile in promoting various transformations for the synthesis of benzenesulfonamide derivatives. These reactions often involve the formation of new carbon-nitrogen or carbon-carbon bonds under oxidative conditions.

One significant application is the direct sulfonamidation of benzylic C(sp³)–H bonds. researchgate.net This atom- and step-economical method uses a silver salt, such as silver trifluoromethanesulfonate (B1224126) (AgOTf), as the catalyst and a strong oxidant like potassium persulfate (K2S2O8). researchgate.net The reaction allows for the coupling of various benzyl (B1604629) substrates with a wide range of aryl, heteroaryl, and alkylsulfonamides. researchgate.net

Silver catalysts are also effective in the regioselective synthesis of N-aryl-1H-pyrazolyl-substituted benzenesulfonamides from ynamides and pyrazoles. nih.gov This intermolecular transformation proceeds under mild conditions to form a new C-N bond, yielding a variety of substituted benzenesulfonamides in good to excellent yields. nih.gov Furthermore, silver catalysts like silver hexafluoroantimonate (AgSbF6) can promote hydroamination/Prins-type cyclization cascades of alkynols and aldehydes to synthesize fused benzo-δ-sultams, which are cyclic sulfonamides. mdpi.com

Magnetically Retrievable Graphene-Based Nanohybrid Catalysis

To address the challenges of catalyst separation and recycling, researchers have developed magnetically retrievable catalysts. Graphene-based nanohybrids, such as cobalt-iron nanoparticles supported on reduced graphene oxide (CoFe@rGO), have been successfully employed as heterogeneous catalysts for benzenesulfonamide synthesis. scispace.comorcid.orgsciencegate.app

These nanohybrid catalysts are synthesized via methods like hydrothermal treatment and possess high surface area and magnetic properties, allowing for easy separation from the reaction mixture using an external magnet. scispace.com The CoFe@rGO catalyst has been utilized for the one-step synthesis of benzenesulfonamide derivatives through the ring-opening of N-tosylaziridines with various aromatic amines. scispace.comx-mol.net This reaction proceeds efficiently under solvent-free conditions with low catalyst loading, short reaction times (9–24 minutes), and provides good to excellent yields (64–92%). scispace.com The catalyst demonstrates high durability and can be recovered and reused multiple times without a significant loss of activity, highlighting its potential for green and sustainable chemical processes. scispace.com

| Catalyst | Reaction Type | Key Advantages |

| CoFe@rGO Nanohybrid | Ring-opening of N-Tosylaziridines with Aryl Amines | Magnetically retrievable, reusable, solvent-free conditions, high efficiency. scispace.com |

5 Bismuth(III) Salt Catalyzed Reactions

Bismuth(III) salts have emerged as highly effective catalysts in organic synthesis, valued for their low toxicity, cost-effectiveness, and ease of handling in laboratory settings. researchgate.netmdpi.com Their application in the synthesis of benzenesulfonamide and its derivatives showcases their utility as versatile Lewis acids that can promote a variety of chemical transformations under mild conditions. researchgate.netresearchgate.net Catalysts such as bismuth(III) chloride (BiCl₃), bismuth(III) triflate (Bi(OTf)₃), and bismuth(III) nitrate (B79036) (Bi(NO₃)₃) have proven particularly effective in these reactions. researchgate.netheteroletters.orgsemanticscholar.org

One of the primary applications of bismuth(III) catalysts in this context is the N-acylation of sulfonamides. researchgate.nettandfonline.com This method provides a direct route to N-acylsulfonamides, an important class of functionalized sulfonamide derivatives. Research has demonstrated that bismuth(III) salts, including BiCl₃ and Bi(OTf)₃, efficiently catalyze the reaction between sulfonamides and either carboxylic acid chlorides or anhydrides. researchgate.netresearchgate.nettandfonline.com These reactions are notable for their rapid pace and high yields, often proceeding effectively under both heterogeneous and solvent-free conditions, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

For instance, the N-acylation of benzenesulfonamide with various carboxylic acid anhydrides has been successfully carried out using a catalytic amount of Bi(OTf)₃ (5 mol%). researchgate.net The reactions proceed cleanly and quickly, particularly under solvent-free conditions, which can offer faster reaction times compared to solution-based approaches. researchgate.net However, the reactivity can be influenced by the electronic nature of the substituents on the anhydride; anhydrides with electron-withdrawing groups may require longer reaction times. researchgate.net

| Entry | Sulfonamide | Acylating Agent | Catalyst (mol%) | Conditions | Time (min) | Yield (%) | Ref |

| 1 | Benzenesulfonamide | Acetic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 5 | 95 | researchgate.net |

| 2 | Benzenesulfonamide | Propionic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 8 | 94 | researchgate.net |

| 3 | Benzenesulfonamide | Benzoic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 10 | 96 | researchgate.net |

| 4 | 4-Methylbenzenesulfonamide | Acetic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 5 | 98 | researchgate.net |

| 5 | 4-Methylbenzenesulfonamide | Benzoic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 12 | 95 | researchgate.net |

| 6 | 4-Chlorobenzenesulfonamide | Acetic Anhydride | Bi(OTf)₃ (5) | Solvent-free, RT | 8 | 94 | researchgate.net |

Beyond acylation, bismuth(III) triflate has been identified as an effective promoter for the intramolecular hydroamination of unactivated alkenyl sulfonamides. rsc.orgresearchgate.net This cyclization reaction provides a valuable pathway to N-protected 2-methylpyrrolidines, which are functionalized cyclic sulfonamide derivatives. rsc.org The process yields good to excellent results (up to 95% yield) and operates under relatively simple conditions. rsc.orgresearchgate.net Control experiments suggest that the catalysis may involve a joint Lewis acid–Brønsted acid mechanism, or that triflic acid, generated in situ from the hydrolysis of the bismuth triflate, could be the true catalytic species. rsc.orgresearchgate.net

Another significant synthetic strategy involves the direct substitution of alcohols with sulfonamides, catalyzed by a Bi(OTf)₃/KPF₆ system. rsc.orgdntb.gov.ua This methodology is effective for allylic, propargylic, and benzylic alcohols, allowing for their amination with sulfonamides at room temperature to produce the corresponding functionalized sulfonamides in yields as high as 99%. rsc.org The addition of KPF₆ is thought to generate a more reactive cationic species, Bi(OTf)₂·PF₆, through anion exchange. dntb.gov.ua While the possibility of catalysis by TfOH generated from residual water cannot be entirely dismissed, experimental evidence supports the hypothesis that the Bi(OTf)₃/KPF₆ system functions as the primary combined catalyst. rsc.orgdntb.gov.ua

More complex catalytic cycles involving bismuth have also been developed. A notable example is the redox-neutral, Bi(III)-catalyzed synthesis of (hetero)aryl sulfonyl fluorides from aryl boronic acids and sulfur dioxide. nih.govacs.org In this process, an organobismuth(III) catalyst undergoes transmetalation with the boronic acid, followed by the insertion of sulfur dioxide into the bismuth-carbon bond. nih.govacs.org This forms a bismuth sulfinate intermediate, which is then converted to the final aryl sulfonyl fluoride product upon reaction with an electrophilic fluorine source. nih.govacs.org This sophisticated pathway highlights the capacity of bismuth to mimic elementary organometallic steps while maintaining its Bi(III) oxidation state throughout the cycle. nih.govacs.org

Gas-Phase Fragmentation Mechanisms of Deprotonated N-Acyl Benzenesulfonamides

In the realm of mass spectrometry, the gas-phase fragmentation of deprotonated benzenesulfonamide derivatives reveals intriguing mechanistic pathways that differ significantly from their non-acylated counterparts. While deprotonated N-phenyl benzenesulfonamides typically undergo a characteristic loss of a neutral sulfur dioxide (SO₂) molecule to form an anilide anion, the introduction of an N-acyl group fundamentally alters this fragmentation behavior. nist.govnih.govresearchgate.net Upon collisional activation, deprotonated N-acyl aromatic sulfonamides, such as N-benzoyl benzenesulfonamide, predominantly yield a phenoxide ion (C₆H₅O⁻) as the principal product. nist.govresearchgate.netnih.gov This outcome necessitates a skeletal rearrangement involving the transfer of an oxygen atom to the benzene ring. nist.gov Detailed studies have proposed that this transformation proceeds through two distinct, parallel rearrangement mechanisms: a Smiles-type rearrangement and a nitrogen-oxygen (N-O) rearrangement. nist.govnih.govacs.org

At lower collision energies, the formation of the phenoxide ion is primarily governed by a Smiles-type rearrangement. nist.govnih.govacs.org This mechanism is initiated by an intramolecular nucleophilic attack of the deprotonated amide oxygen atom on the ipso-carbon of the benzenesulfonyl group. nist.govnih.gov This attack, involving the carbonyl oxygen, leads to the displacement of a sulfur dioxide molecule. nih.gov The resulting intermediate subsequently fragments, leading to the formation of the stable phenoxide anion. nist.gov

The validity of this carbonyl oxygen transfer mechanism has been substantiated through isotopic labeling experiments. nist.gov When deprotonated N-benzoyl-¹⁸O-benzenesulfonamide was subjected to tandem mass spectrometry, the resulting base peak corresponded to an ¹⁸O-phenoxide ion ([C₆H₅¹⁸O]⁻). nist.govresearchgate.netnih.gov Further confirmation was obtained using N-thiobenzoyl-p-toluenesulfonamide, where the sulfur atom of the thiocarbonyl group migrates to the toluene ring, producing a 4-methylbenzenethiolate anion as the most abundant product ion. nist.gov These experiments provide conclusive evidence for the transfer of the carbonyl oxygen (or sulfur) atom to the aromatic ring during the rearrangement. nist.govresearchgate.net

Occurring in parallel and becoming more significant at higher collision energies is a nitrogen-oxygen (N-O) rearrangement. nist.govnih.gov This pathway involves an intramolecular nucleophilic reaction where the amide oxygen attacks the sulfur atom of the sulfonyl group. nist.gov This interaction generates a benzenesulfonate (B1194179) ion intermediate through the loss of a neutral molecule (e.g., PhCN from N-benzoyl benzenesulfonamide). nist.gov This benzenesulfonate ion can then further fragment by losing SO₂ to produce the phenoxide ion. nist.gov An alternative pathway within the N-O rearrangement can also yield a benzenesulfinate (B1229208) ion, which subsequently loses a sulfur monoxide (SO) molecule to form the same phenoxide ion. nist.gov The operation of these parallel mechanisms is supported by density functional theory (DFT) calculations, which show a strong correlation between the observed product ion intensities and the calculated activation energies for each pathway. researchgate.netnih.gov

Table 1: Product Ion Abundances in the Fragmentation of Deprotonated N-Acyl Benzenesulfonamide Derivatives Data sourced from studies on ion trap collision at a collision energy of 35%. nist.gov

| Compound | Precursor Ion (m/z) | Major Product Ion | Product Ion (m/z) | Relative Abundance |

| N-benzoylbenzenesulfonamide | 260 | Phenoxide ion | 93 | 38% |

| N-(4-chlorobenzoyl)benzenesulfonamide | 294 | 4-Chlorophenoxide ion | 127 | 64% |

| N-thiobenzoyl-p-toluenesulfonamide | 290 | 4-Methylbenzenethiolate anion | 123 | Base Peak |

The fragmentation pathway characterized by the loss of sulfur dioxide (SO₂) to form an anilide anion is the hallmark of deprotonated aromatic sulfonamides that lack an N-acyl group. researchgate.netresearchgate.netnih.gov For instance, deprotonated N-phenyl benzenesulfonamide readily eliminates a neutral SO₂ molecule upon collisional activation. nist.govnih.gov This process involves an intramolecular rearrangement where a hydrogen atom, specifically from the ortho position of the benzenesulfonamide ring, is transferred to the nitrogen center, facilitating the fragmentation. nih.govresearchgate.net The resulting anilide anion (m/z 92) is often the base peak or a very prominent peak in the mass spectrum. nist.govresearchgate.net This classic pathway stands in stark contrast to the Smiles-type and N-O rearrangements observed for N-acylated derivatives, highlighting the profound influence of the N-acyl group on the gas-phase fragmentation mechanisms of benzenesulfonamides. nist.gov

Intramolecular Rearrangement Mechanisms of Benzenesulfonamide Derivatives

Beyond gas-phase reactions, benzenesulfonamide derivatives can undergo significant intramolecular rearrangements in solution, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These transformations often proceed through complex mechanistic pathways, including concerted migrations.

A notable example of such a rearrangement was developed based on the structure of N-fluoro-N-alkyl benzenesulfonamides. acs.orgnih.gov These compounds, when treated with formic acid at a mild temperature of 50 °C, undergo a novel rearrangement to produce a variety of benzenesulfonamides and corresponding aldehydes or ketones. acs.orgnih.gov The proposed reaction mechanism is a concerted process that involves a 1,2-aryl migration from the sulfur atom to the adjacent carbon atom. acs.orgnih.gov This aryl shift occurs simultaneously with the departure of a fluorine anion in a process analogous to an Sₙ2 mechanism. acs.org This reaction is distinguished by its interesting mechanism, mild conditions, and broad substrate scope. nih.gov Such 1,2-aryl migrations, often classified as neophyl-type rearrangements, are powerful tools in synthesis for creating sterically hindered α-quaternary centers. researchgate.netsioc-journal.cn

Radical-Mediated Mechanisms in N-Sulfonyl Imine Formation

The formation of N-sulfonyl imines, which are valuable synthetic intermediates, can be achieved through mechanisms involving radical species. These pathways offer alternatives to traditional condensation methods that often require harsh conditions and the removal of water. nih.gov

Radical additions and cyclizations of ene-sulfonamides serve as a key method for generating imine intermediates. beilstein-journals.orgd-nb.info The process is initiated by a radical cyclization, for example, mediated by tin hydride, which produces an α-sulfonamidoyl radical. beilstein-journals.orgnih.gov This radical intermediate is predisposed to undergo a β-elimination (or β-fragmentation) reaction, ejecting a stable sulfonyl radical (e.g., PhSO₂•). d-nb.infonih.gov The product of this elimination is a transient imine, which can then be isolated or participate in subsequent reactions. beilstein-journals.orgd-nb.info The formation of the imine is a characteristic and synthetically useful fate of α-sulfonamidoyl radicals. nih.gov

An alternative radical-mediated approach involves the reaction of aldehydes and sulfonamides in the presence of a hypervalent iodine reagent, such as (diacetoxyiodo)benzene (B116549) (PIDA), and an initiator. nih.gov Mechanistic studies suggest that the reaction is initiated by a radical step, which activates the substrates, followed by a more conventional condensation of the sulfonamide unit to form the N-sulfonyl imine. nih.gov This method avoids the need for dehydrating conditions and expands the toolkit for synthesizing these important intermediates under mild conditions. nih.gov

Sulfonyl Radical Generation and Coupling Mechanisms

The generation of sulfonyl radicals from benzenesulfonamide derivatives is a key step in various synthetic methodologies. One prominent method involves the visible-light-mediated activation of sulfonamides. For instance, sulfonamides can be activated by reacting with an aldehyde to form an imine, from which a sulfonyl radical is generated photocatalytically. This process often utilizes an iridium-based photocatalyst that, upon irradiation, enters an excited state. This excited species then facilitates the formation of the sulfonyl radical from the imine through an energy transfer (EnT) process. acs.org The generated sulfonyl radical can then participate in a variety of coupling reactions, such as addition to alkenes to form carbon-centered radicals, which can then undergo further transformations like the Truce–Smiles rearrangement. acs.org

Another approach involves the use of N,N-difluorobenzenesulfonamide as a source of benzenesulfonyl radicals. In a catalyst-free reaction with α-methylstyrenes, this compound undergoes a free radical addition pathway. x-mol.net Furthermore, electrochemical methods have been employed to generate sulfonyl radicals from sources like p-toluenesulfinate. Anodic oxidation of the sulfinate produces the corresponding sulfonyl radical, which can then initiate cascade cyclizations with enynes. goettingen-research-online.de

The general mechanism for visible-light-induced sulfonyl radical generation can be summarized as follows:

Excitation of a photocatalyst (PC) by visible light to its excited state (PC*).

Energy transfer from PC* to the sulfonamide derivative, leading to the homolytic cleavage of a bond (e.g., N–S bond) to generate the sulfonyl radical. rsc.org

The sulfonyl radical then engages in subsequent coupling reactions.

A plausible mechanism for a dual copper and visible-light-catalyzed S(O)₂–N coupling involves the generation of a sulfonyl radical from a phenylsulfinic acid derivative. A photocatalyst, such as [Ir(ppy)₃], is excited by visible light and then engages in a single electron transfer (SET) process with the sulfinic acid to produce the sulfonyl radical. nih.gov This radical can then couple with other reactive intermediates. nih.gov

Interactive Data Table: Methods for Sulfonyl Radical Generation from Benzenesulfonamide Derivatives

| Precursor | Method | Catalyst/Conditions | Application |

| Benzenesulfonamide-derived imine | Visible-light photocatalysis | Ir[dF(CF₃)ppy]₂(bpy)PF₆ | Truce-Smiles rearrangement |

| N,N-Difluorobenzenesulfonamide | Catalyst-free thermal reaction | Heat | Addition to α-methylstyrenes |

| p-Toluenesulfinate | Electrooxidation | Anodic oxidation | Cascade cyclization of 1,6-enynes |

| Phenylsulfinic acid | Dual copper and visible-light photocatalysis | [Ir(ppy)₃], Cu catalyst | S(O)₂–N coupling |

Nitrene Intermediate Generation and Trapping in S(O)₂–N Coupling

Nitrene intermediates, highly reactive species with a neutral, monovalent nitrogen atom, play a significant role in the formation of S(O)₂–N bonds. A common method for generating nitrenes is the photolysis or thermolysis of aryl azides. mdpi.comresearchgate.net In the context of benzenesulfonamide synthesis, a dual copper and visible-light-catalyzed S(O)₂–N coupling reaction between phenylsulfinic acid derivatives and aryl azides has been developed. mdpi.comresearchgate.net

The proposed mechanism involves the following key steps:

Visible light induces an excited state in a photocatalyst (e.g., an Iridium complex). nih.gov

This excited photocatalyst facilitates an energy transfer process with an aryl azide, leading to the extrusion of dinitrogen (N₂) and the formation of a triplet nitrene intermediate. nih.govmdpi.com

In a parallel catalytic cycle, a sulfonyl radical is generated from a phenylsulfinic acid via a single electron transfer process with the photocatalyst. nih.gov

The triplet nitrene is trapped by a Cu(I) catalyst to form a Cu(III) nitrene intermediate. mdpi.com

This intermediate then couples with the sulfonyl radical, followed by reductive elimination to yield the benzenesulfinamide product and regenerate the Cu(I) catalyst. mdpi.com

Alternatively, the triplet nitrene can be directly protonated and undergo a single electron transfer to form a nitrogen radical, which then couples with the sulfonyl radical to form the product. mdpi.com The use of an anomeric amide as a reagent can also lead to the in situ generation of an aminonitrene intermediate, which can be trapped by nitrosoarenes in an aminative N-N-N coupling reaction. rsc.org

It is important to distinguish the reactivity of sulfonyl nitrenes from sulfinyl nitrenes. Sulfonyl nitrenes typically undergo C–H insertion and aziridination reactions at the nitrogen atom. In contrast, sulfinyl nitrenes react via electrophilic attack at the sulfur atom. acs.org

Interactive Data Table: Generation and Trapping of Nitrene Intermediates

| Nitrene Precursor | Generation Method | Trapping Agent | Product |

| Aryl azide | Visible-light photocatalysis | Sulfonyl radical/Cu(I) catalyst | This compound |

| Anomeric amide | Chemical activation | Nitrosoarene | Triazene 1-oxide |

Intramolecular Nucleophilic Catalysis in Benzenesulfonamide Hydrolysis

The hydrolysis of benzenesulfonamides is generally a very slow reaction, often requiring harsh acidic conditions. lookchem.com However, the presence of a neighboring nucleophilic group can lead to significant rate accelerations through intramolecular catalysis. A well-studied example is the hydrolysis of benzenesulfonamides with a neighboring hydroxyl or carboxyl group. lookchem.comtandfonline.com

The mechanism for intramolecular nucleophilic catalysis by a hydroxyl group in the acid-catalyzed hydrolysis of o-(1-methyl-1-hydroxyethyl)-N-methylbenzenesulfonamide involves the formation of a cyclic intermediate. lookchem.comcapes.gov.br The neighboring hydroxyl group attacks the sulfonyl sulfur atom, leading to the formation of a five-membered ring intermediate, which then undergoes hydrolysis to yield the final products. The driving force for this rate enhancement is often attributed to the relief of ground-state strain in the transition state for cyclization. lookchem.com

Similarly, a neighboring carboxyl group can act as an intramolecular nucleophile. capes.gov.br The reaction proceeds through a pentacovalent sulfur intermediate. The efficiency of this catalysis, often expressed as the effective molarity (EM) of the catalytic group, can be very high, indicating a highly favorable intramolecular pathway. lookchem.com

It is worth noting that perfluoroalkyl sulfonamides (PFSams) are generally resistant to abiotic hydrolysis. However, the potential for facile S-N bond hydrolysis via intramolecular catalysis by ethanol and acetic acid amide substituents has been suggested and warrants further investigation. tandfonline.com

Interactive Data Table: Intramolecular Catalysis in Benzenesulfonamide Hydrolysis

| Catalytic Group | Substrate Example | Key Intermediate | Observation |

| Hydroxyl | o-(1-methyl-1-hydroxyethyl)-N-methylbenzenesulfonamide | Cyclic sultone-like intermediate | Significant rate acceleration compared to unsubstituted analogs. lookchem.com |

| Carboxyl | o-carboxybenzenesulfonamide derivatives | Pentacovalent sulfur intermediate | High effective molarity of the carboxyl group. lookchem.com |

Computational Investigations of Reaction Energy Profiles and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms involving benzenesulfonamides. rsc.orgoregonstate.edu These studies provide valuable insights into reaction energy profiles, the structures of transition states, and the thermodynamic and kinetic feasibility of different reaction pathways. rsc.org

For instance, computational studies have been used to investigate the phosphine-catalyzed [3+3] annulation reaction of a cyclohexa-2,5-dienone substituted benzenesulfonamide. DFT calculations revealed that the nucleophilic addition of the deprotonated benzenesulfonamide to an allylic phosphonium (B103445) intermediate is both kinetically and thermodynamically more favorable than an alternative pathway involving an allylic phosphorus ylide. bohrium.com

In the study of a silver-catalyzed N-N bond formation via nitrene transfer, DFT calculations were employed to map out the free energy profile. acs.org The calculations helped to identify the rate-determining step and to understand the role of spin crossover in the reaction mechanism, where the reaction proceeds through a more stable triplet state metal-nitrene complex. acs.org

Computational methods are also used to complement experimental data in structural and spectroscopic studies of benzenesulfonamide derivatives. tandfonline.comnih.govmkjc.in For example, DFT calculations can predict molecular geometries, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental results to validate the proposed structures. nih.govresearchgate.net Furthermore, techniques like Natural Bonding Orbital (NBO) analysis and Atoms in Molecules (AIM) theory can provide deeper understanding of bonding interactions and charge distribution within the molecules. mkjc.in

The investigation of tautomeric equilibria, such as the enol-imine ↔ keto-amine tautomerism in Schiff base derivatives of benzenesulfonamide, has also been aided by computational studies. These calculations can determine the relative stabilities of tautomers and the energy barriers for their interconversion in both the gas phase and in solution. tandfonline.com

Interactive Data Table: Computational Methods in Benzenesulfonamide Research

| Research Area | Computational Method | Key Findings |

| Reaction Mechanism | DFT, IRC | Determination of lowest energy reaction pathways, identification of transition states. rsc.orgbohrium.com |

| Catalysis | DFT | Elucidation of catalyst role, understanding of spin states in metal-catalyzed reactions. acs.org |

| Structural Analysis | DFT, NBO, AIM | Prediction of molecular geometries, spectroscopic properties, and bonding interactions. mkjc.in |

| Tautomerism | DFT, PCM | Calculation of relative stabilities of tautomers and energy barriers for interconversion. tandfonline.com |

Advanced Applications of Benzenesulfonamide in Synthetic Organic Chemistry

Benzenesulfonamide (B165840) as a Versatile Synthon and Building Block for Complex Molecular Scaffolds

In the lexicon of organic synthesis, a "synthon" represents a conceptual unit within a molecule that assists in the formation of a chemical bond, while a "building block" is the actual chemical reagent used to achieve this transformation. Benzenesulfonamide and its derivatives excel in both roles due to the distinct reactivity and electronic properties conferred by the sulfonamide functional group. scbt.com These compounds serve as fundamental starting materials for constructing a wide array of complex molecular architectures. scbt.com

The sulfonamide moiety enhances the solubility and reactivity of the parent molecule, allowing it to participate in various chemical reactions. scbt.com For instance, the presence of amino and other functional groups on the benzene (B151609) ring, as seen in compounds like 3-Amino-4-diethylamino-N,N-diethyl-benzenesulfonamide, facilitates engagement in nucleophilic substitution reactions, opening pathways to diverse derivatives. scbt.com The unique electronic characteristics of the sulfonamide group enable specific and selective interactions with electrophiles, making these compounds valuable intermediates in the assembly of complex structures. scbt.com

This versatility is harnessed in fragment-based drug discovery, where the aromatic sulfonamide moiety (ArSO₂NH₂) is a well-established recognition fragment for specific biological targets, such as bovine carbonic anhydrase II (bCA II). griffith.edu.au By incorporating the benzenesulfonamide scaffold into a building block, researchers can systematically build and screen libraries of compounds to identify potent inhibitors. griffith.edu.au The 1,3,5-triazine (B166579) scaffold, for example, can be sequentially derivatized with benzenesulfonamide to create defined molecular structures designed to target specific proteins. mdpi.com This strategic use of benzenesulfonamide as a building block is pivotal in designing molecules with precise biological functions. mdpi.com

Precursors for N-Sulfonyl Imines and their Role in Organic Transformations

N-sulfonyl imines are a class of electron-deficient imines that are stable enough to be isolated yet sufficiently reactive to undergo a wide range of chemical transformations. scispace.com They are powerful synthetic intermediates, and their most common preparation method involves the direct condensation of a sulfonamide with an aldehyde. nih.gov

The primary challenge in this synthesis is the low nucleophilicity of the sulfonamide nitrogen, which often necessitates harsh acidic conditions to activate the carbonyl group of the aldehyde. scispace.com Such conditions can be incompatible with the stability of the final N-sulfonyl imine product. scispace.comorgsyn.org To overcome this, various catalytic systems have been developed to promote the reaction under milder conditions. These include Lewis acids, organo-catalysts, and silica-supported reagents. scispace.comresearchgate.netarkat-usa.org For instance, AlCl₃ has been shown to be an efficient reagent for preparing N-sulfonyl imines under solvent-free conditions. scispace.com

| Catalyst/Reagent | Reaction Conditions | Key Advantages | Reference |

|---|---|---|---|

| AlCl₃ | Solvent-free, room temperature | High yield, avoids toxic solvents | scispace.com |

| P₂O₅/SiO₂ | Solvent-free, 110 °C | High yields, short reaction times, green chemistry protocol | arkat-usa.org |

| Triarylmethyl chlorides | Metal-free, 40 °C | Suitable for acid-sensitive substrates, high efficiency | researchgate.net |

| I₂ / PhI(OAc)₂ | Visible-light or heat promoted | Operationally simple, mild alternative, uses stable reagents | nih.gov |

Once formed, N-sulfonyl imines serve as versatile electrophiles in numerous organic transformations, including nucleophilic additions, cycloadditions, aza-Friedel–Crafts reactions, and ene reactions. nih.gov More recently, sulfonamide-derived imines have been used as precursors to sulfonyl radicals under visible-light photocatalysis, enabling novel alkene functionalization reactions through processes like the Truce–Smiles rearrangement. acs.org This demonstrates the expanding utility of benzenesulfonamide as a gateway to highly reactive and synthetically valuable intermediates.

Applications in the Synthesis of Dyes and Polymers

The structural framework of benzenesulfonamide is a key component in the synthesis of various industrial materials, most notably dyes and polymers. ontosight.ai

In dye chemistry, benzenesulfonamide derivatives are crucial intermediates for producing a range of colorants, particularly azo dyes. emerald.comtsijournals.com These derivatives can be diazotized and coupled with other aromatic compounds to generate the chromophoric azo group (–N=N–). emerald.comresearchgate.net A significant area of research focuses on incorporating the benzenesulfonamide moiety into reactive dyes to enhance their properties. For example, introducing benzenesulfonamide derivatives into a triazine ring has been shown to improve the light-fastness of azo reactive dyes by about one grade. rsc.orgresearchgate.net This strategy helps the dye molecule dissipate energy from UV light through fluorescence, protecting the chromophore from degradation. rsc.org

In polymer science, benzenesulfonamide is used as a monomer in condensation polymerization, typically with formaldehyde (B43269) and other co-monomers like melamine (B1676169) (1,3,5-triazine-2,4,6-triamine). ontosight.aiontosight.ai The resulting polymers are complex, cross-linked networks that exhibit high thermal stability, chemical resistance, and mechanical strength. ontosight.aiontosight.ai Butylation of these polymers can further modify their properties, such as solubility and flexibility. ontosight.ai These robust polymers find applications in industrial coatings, adhesives, and composite materials. ontosight.aiontosight.ai Additionally, the synthesis of pH-responsive polymers has been achieved through the polymerization of monomers like N-benzenesulfonamide maleimide, which can be synthesized via a microwave-assisted reaction between maleic anhydride (B1165640) and 4-amino-benzenesulfonamide. tandfonline.comtandfonline.com

| Material Type | Benzenesulfonamide Derivative Used | Co-reactants | Resulting Product/Application | Reference |

|---|---|---|---|---|

| Azo Reactive Dye | Benzenesulfonamide | Cyanuric chloride, J-acid, 4-(β-sulfatoethylsulfonyl)aniline | Hetero-bifunctional dyes with high light-fastness | rsc.orgresearchgate.net |

| Disperse Dye | 4-Substituted benzenesulfonamide | N'-(2-bromobenzylidene)-2-cyanoacetohydrazide | Dyes for polyester (B1180765) fabrics | emerald.com |

| Resin Polymer | Benzenesulfonamide, ar-methyl- | Formaldehyde, 1,3,5-triazine-2,4,6-triamine | Thermostable polymers for coatings and adhesives | ontosight.ai |

| pH-Responsive Polymer | 4-Amino-benzenesulfonamide | Maleic anhydride | Poly(N-benzenesulfonamide maleimide) for potential pharmaceutical use | tandfonline.comtandfonline.com |

Utility as a Functional Protecting Group in Multistep Organic Synthesis

In complex, multistep organic syntheses, it is often necessary to temporarily block a reactive functional group to prevent it from participating in unwanted side reactions. The benzenesulfonyl group is widely employed as a robust protecting group for primary and secondary amines. orgsyn.orgutdallas.edu

The resulting sulfonamide (R-NH-SO₂Ph) is known for its exceptional stability, tolerating a broad spectrum of reaction conditions, including strongly acidic or basic media and various oxidative or reductive reagents. orgsyn.orgresearchgate.net However, this high stability can be a significant drawback, as the removal (deprotection) of the sulfonyl group often requires harsh conditions that may not be compatible with other sensitive functional groups in a highly functionalized molecule. researchgate.netresearchgate.net

To address this challenge, chemists have developed modified benzenesulfonamide-based protecting groups that offer comparable stability but can be cleaved under much milder conditions. A prominent strategy involves introducing electron-withdrawing groups, such as nitro groups, onto the benzene ring. researchgate.net For example, 2-nitrobenzenesulfonamides (nosyl-amides) and 4-nitrobenzenesulfonamides can be readily cleaved by a nucleophilic aromatic substitution mechanism using a thiol and a base under mild conditions. researchgate.netresearchgate.net More advanced groups, like the nonafluoromesitylenesulfonyl (Nms) group, have been designed to provide high stability and orthogonality to other protecting groups while allowing for gentle deprotection with a thiol, even without a base. researchgate.netenamine.net

| Protecting Group | Abbreviation | Key Feature | Typical Deprotection Conditions | Reference |

|---|---|---|---|---|

| p-Toluenesulfonyl | Tosyl (Ts) | Very high stability, robust | Harsh: Na/NH₃, HBr/AcOH, Red-Al | researchgate.net |

| 2-Nitrobenzenesulfonyl | Nosyl (Ns) | Cleaved by SNAr | Mild: Thiophenol, K₂CO₃ in DMF | researchgate.net |

| 2-(Trimethylsilyl)ethanesulfonyl | SES | Cleaved by fluoride-induced elimination | Mild: TBAF or CsF in MeCN or DMF | orgsyn.org |

| Nonafluoromesitylenesulfonyl | Nms | High stability, orthogonal to Boc and other sulfonamides | Mild: Thiophenol in MeCN/H₂O | researchgate.netenamine.net |

This evolution of benzenesulfonamide-based protecting groups highlights a sophisticated approach to balancing stability and reactivity, which is essential for the successful execution of modern organic synthesis.

Contributions to the Synthesis of Bioactive Organosulfur Compounds

The benzenesulfonamide scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in the molecular architecture of numerous therapeutic agents. sci-hub.se Its ability to act as a bioisostere for carboxylic acids and its strong hydrogen bonding capabilities make it a cornerstone for designing compounds with specific biological activities. nih.gov Consequently, synthetic methods that utilize benzenesulfonamide to construct bioactive organosulfur compounds are of paramount importance.

A significant body of research is dedicated to synthesizing novel molecules where a benzenesulfonamide moiety is linked to another pharmacologically active heterocycle. For instance, new series of compounds have been developed by conjugating substituted benzenesulfonamides with thiopyrimidine or 2-aminothiazole (B372263) scaffolds. mdpi.comnih.gov These hybrid molecules have shown promising broad-spectrum antimicrobial efficacy against various bacterial and fungal strains. mdpi.com

Furthermore, the benzenesulfonamide group is a classic pharmacophore for inhibiting carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.gov Synthetic efforts have focused on creating novel CA inhibitors by incorporating the benzenesulfonamide moiety into molecules containing other functional groups, such as selenides, to target specific CA isozymes. nih.gov Similarly, benzenesulfonamide derivatives have been designed and synthesized as inhibitors of protein tyrosine phosphatase-1B (PTP1B), a key target for managing type 2 diabetes and obesity. nih.gov The synthesis of these bioactive molecules often begins with readily available starting materials like amino acids, which react with a benzenesulfonyl chloride to form the core sulfonamide structure that is further elaborated. researchgate.netresearchgate.net

| Synthesized Compound Class | Key Synthetic Strategy | Target Biological Activity | Reference |

|---|---|---|---|

| Thiopyrimidine-Benzenesulfonamides | Conjugation of a pyrimidine (B1678525) scaffold to a substituted benzenesulfonamide via a thioacetamide (B46855) linker. | Antimicrobial (antibacterial and antifungal) | mdpi.com |

| Thiazole-Sulfonamides | Reaction of 2-aminothiazole with various substituted benzenesulfonyl chlorides. | Antioxidant | nih.gov |

| Benzenesulfonamide-bearing Selenides | Ring-opening of epoxides with a selenolate generated from a diselenide-benzenesulfonamide precursor. | Carbonic Anhydrase Inhibition | nih.gov |

| Amino Acid-derived Sulfonamides | Reaction of amino acids (e.g., leucine, cysteine) with benzenesulfonyl chloride. | Antimicrobial, Anti-inflammatory | researchgate.netresearchgate.net |

| Triazolo-thiadiazole Benzenesulfonamides | Cyclization reactions starting from a benzenesulfonamide precursor. | Antitumor (Breast Cancer) | researchgate.net |

The consistent and successful incorporation of benzenesulfonamide into these diverse structures underscores its enduring contribution to the discovery and development of new bioactive organosulfur compounds.

Benzenesulfinamide As a Chiral Auxiliary in Asymmetric Synthesis

Principles of Stereocontrol and Chiral Induction with Sulfinyl Auxiliaries

The effectiveness of sulfinyl auxiliaries, including benzenesulfinamide derivatives, in controlling stereochemistry stems from the chiral sulfur atom within the sulfinyl group. nih.govwikipedia.org This chirality creates a biased steric environment that directs the approach of incoming reagents to one face of the molecule over the other. wikipedia.org The electron-withdrawing nature of the sulfinyl group activates adjacent functional groups, such as imines, for nucleophilic attack. wikipedia.org

A key principle in the application of sulfinyl auxiliaries is the formation of a transient, diastereomeric intermediate. dokumen.pub For instance, when a chiral sulfinamide is condensed with an aldehyde or ketone, it forms a chiral N-sulfinyl imine. sigmaaldrich.com The subsequent addition of a nucleophile to this imine proceeds through a diastereomeric transition state, where the chiral sulfinyl group dictates the stereochemical outcome of the new stereocenter. wikipedia.org The resulting product is a diastereomerically enriched sulfinamide, from which the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched amine. sigmaaldrich.com The stability of the sulfinyl group and its predictable directing effects are crucial for achieving high levels of stereoselectivity. wikipedia.org

The Ellman's (S)-tert-Butanesulfinamide Paradigm and its Analogues